molecular formula C9H6ClNO2 B1419375 5-Chloro-2-oxoindoline-3-carbaldehyde CAS No. 52508-86-8

5-Chloro-2-oxoindoline-3-carbaldehyde

Cat. No.: B1419375
CAS No.: 52508-86-8
M. Wt: 195.6 g/mol
InChI Key: RBNCTFLGZDZZSN-UHFFFAOYSA-N
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Description

5-Chloro-2-oxoindoline-3-carbaldehyde: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that play a significant role in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a keto group at the 2-position, and a carbaldehyde group at the 3-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxoindoline-3-carbaldehyde typically involves the following steps:

  • Starting Material: The synthesis often begins with an indole derivative as the starting material.

  • Halogenation: The indole ring is halogenated at the 5-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Oxidation: The indole derivative is then oxidized to introduce the keto group at the 2-position. This can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Formylation: Finally, the carbaldehyde group is introduced at the 3-position using formylation reagents such as formic acid (HCOOH) or formyl chloride (CHClO).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxoindoline-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of hydroxylated derivatives.

  • Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acids, indole-3-carboxaldehydes.

  • Reduction Products: Indole-3-hydroxy derivatives.

  • Substitution Products: Substituted indoles with various functional groups at the 5-position.

Scientific Research Applications

Chemistry: 5-Chloro-2-oxoindoline-3-carbaldehyde is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These compounds are studied for their potential therapeutic applications.

Medicine: The compound and its derivatives are investigated for their use in the treatment of diseases such as cancer, microbial infections, and inflammatory conditions.

Industry: In the pharmaceutical industry, this compound serves as a building block for the development of new drugs and bioactive molecules.

Mechanism of Action

The mechanism by which 5-Chloro-2-oxoindoline-3-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde: Similar structure but lacks the chloro group at the 5-position.

  • 5-Bromo-2-oxoindoline-3-carbaldehyde: Similar structure with a bromo group instead of a chloro group.

  • 2-Oxoindoline-3-carbaldehyde: Lacks the chloro group at the 5-position.

Uniqueness: 5-Chloro-2-oxoindoline-3-carbaldehyde is unique due to the presence of the chloro group, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNCTFLGZDZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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